Thiorphan

Description

Structure

3D Structure

Properties

IUPAC Name |

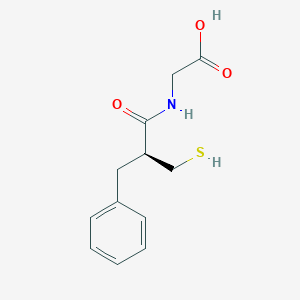

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiorphan's Mechanism of Action on Neprilysin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of thiorphan, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase. This compound's interaction with neprilysin leads to the potentiation of various endogenous peptides, resulting in a wide range of physiological effects. This document details the molecular interactions, quantitative inhibitory data, experimental protocols for studying this interaction, and the key signaling pathways modulated by this compound-mediated neprilysin inhibition.

Introduction to Neprilysin and this compound

Neprilysin (NEP), also designated as CD10, is a zinc-dependent metalloprotease found on the surface of various cells. It plays a crucial role in regulating a multitude of physiological processes by degrading and inactivating a broad spectrum of bioactive peptides.[1] These substrates include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, substance P, enkephalins, and amyloid-beta (Aβ) peptides.[1] Due to its wide-ranging effects, neprilysin has emerged as a significant therapeutic target for various conditions, including cardiovascular diseases and Alzheimer's disease.[2]

This compound is a potent and selective inhibitor of neprilysin.[3] By competitively binding to the active site of neprilysin, this compound prevents the degradation of its peptide substrates, thereby amplifying their biological effects.[4] This guide delves into the intricate details of this inhibitory mechanism.

Molecular Mechanism of this compound Inhibition

This compound acts as a reversible and competitive inhibitor of neprilysin.[5] Its inhibitory action is primarily attributed to the interaction of its thiol group with the zinc ion located within the active site of the enzyme.[5] This interaction is a hallmark of many metalloprotease inhibitors.

The binding of this compound to neprilysin's active site involves interactions with specific subsites, namely the S1' and S2' subsites.[5] This specific binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic cleavage of peptides.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on neprilysin has been quantified in numerous studies. The most common metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of neprilysin activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

| Parameter | Value | Species | Substrate | Reference |

| IC50 | 6.9 nM | Not Specified | Not Specified | [3] |

| Ki | 4.7 nM | Not Specified | Not Specified | [5] |

| Ki (retro-thiorphan) | 2.3 nM | Not Specified | Not Specified | [5] |

Experimental Protocols

Fluorometric Neprilysin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on neprilysin using a fluorogenic substrate.

Materials:

-

Recombinant human neprilysin

-

This compound

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute recombinant neprilysin in assay buffer to a final concentration of 1 µg/mL.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

-

Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20 µL of each this compound dilution to the respective wells.

-

Add 20 µL of assay buffer to the control wells (no inhibitor).

-

Add 20 µL of the neprilysin solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-based substrates) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki) of this compound, a similar fluorometric assay is performed, but with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the general procedure for the fluorometric inhibition assay.

-

Perform the assay with multiple fixed concentrations of this compound while varying the concentration of the fluorogenic substrate.

-

Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Analyze the data using graphical methods such as a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) at different fixed inhibitor concentrations. The Ki can be determined from the intersection points of the lines on these plots.

Signaling Pathways Modulated by this compound

By inhibiting neprilysin, this compound leads to the accumulation of its substrates, which in turn activates or enhances their respective signaling pathways.

Natriuretic Peptide Signaling Pathway

Natriuretic peptides (ANP and BNP) bind to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which mediates various downstream effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[6]

Caption: Natriuretic Peptide Signaling Pathway Enhanced by this compound.

Bradykinin Signaling Pathway

Bradykinin, another key substrate of neprilysin, binds to its B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasodilation and increased vascular permeability.[7] The bradykinin pathway can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[1] Neprilysin inhibitors have been shown to potentiate the effects of bradykinin on its B2 receptor.[4][8]

Caption: Bradykinin Signaling Pathway Enhanced by this compound.

Amyloid-Beta Degradation Pathway

Neprilysin is a major enzyme responsible for the degradation of amyloid-beta (Aβ) peptides in the brain.[9] By cleaving Aβ at multiple sites, neprilysin helps to prevent the accumulation and aggregation of these peptides, which are implicated in the pathology of Alzheimer's disease.[10][11] Inhibition of neprilysin by this compound can lead to an increase in Aβ levels.[12][13]

Caption: Amyloid-Beta Degradation Pathway and the Impact of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing neprilysin inhibitors like this compound.

Caption: Experimental Workflow for Neprilysin Inhibitor Characterization.

Conclusion

This compound's mechanism of action on neprilysin is a well-characterized example of competitive enzyme inhibition with significant therapeutic implications. By preventing the degradation of key peptides, this compound modulates critical physiological pathways involved in cardiovascular regulation and neurotransmission. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering insights into the quantitative aspects of inhibition, methodologies for its study, and the downstream cellular consequences. Further research into the nuanced effects of neprilysin inhibition will continue to unveil new therapeutic opportunities.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neprilysin and Aβ Clearance: Impact of the APP Intracellular Domain in NEP Regulation and Implications in Alzheimer’s Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of neprilysin by this compound (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiorphan for In Vitro Research: A Technical Guide to Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical properties of Thiorphan for in vitro studies. It is designed to assist researchers, scientists, and drug development professionals in designing and executing robust in vitro experiments. This guide includes detailed data on this compound's properties, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Physicochemical Properties of this compound

This compound, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase.[1] Understanding its physicochemical properties is fundamental for its effective use in in vitro settings.

Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃S | [2] |

| Molecular Weight | 253.32 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 138-140 °C | [3] |

| pKa (Predicted) | 3.48 ± 0.10 | [3] |

| LogP (Predicted) | 1.3 | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[4] Also soluble in DMF (30 mg/ml) and PBS (pH 7.2) (0.5 mg/ml).[5] | [4][5] |

In Vitro Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability of experimental results.

Storage

For long-term storage, this compound powder should be kept at -20°C under desiccating conditions, where it can be stable for up to 12 months.[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Stability in Aqueous Solutions

A stability study of this compound (1.0 mg/ml) in normal saline containing 1% human serum albumin (HSA) showed that the solution is stable for at least 2 months when stored at -20°C.[7] Upon thawing, a degradation of about 7% was observed.[7] The solution can be kept in a refrigerator for 4 days, while storage at room temperature should be limited to 1 day.[7] The primary degradation pathway is oxidation, leading to the formation of disulfides.[7] It is therefore recommended to purge the solvent with nitrogen before dissolving this compound.[7]

In Vitro Biological Activity

This compound is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase 24.11.[8] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against neprilysin has been determined in various in vitro studies, with IC₅₀ and Kᵢ values typically in the low nanomolar range.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC₅₀ | 0.007 µM (7 nM) | Neprilysin (NEP) | Not Specified | [5] |

| IC₅₀ | 6.9 nM | Neprilysin (NEP) | Not Specified | [6][9] |

| IC₅₀ | ~1 nM | Rat brain "enkephalinase A" | Not Specified | [3] |

| Kᵢ | >0.1 µM | Angiotensin-Converting Enzyme (ACE) | Not Specified | [5] |

| Kᵢ | >10 µM | Endothelin-Converting Enzyme 1 (ECE1) | Not Specified | [5] |

| Kᵢ | 2.3 nM | Neprilysin | Not Specified | [10] |

| Kᵢ | 150 nM | Angiotensin-converting enzyme | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

-

Sterile, light-protected microcentrifuge tubes

-

Cell culture incubator (37°C, 5% CO₂)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Preparation of this compound-spiked medium: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with the this compound stock solution to the final desired concentration.

-

Incubation: Aliquot the this compound-spiked medium into sterile, light-protected microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.

-

Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator. The 0-hour sample serves as the initial concentration baseline.

-

Sample Preparation for HPLC:

-

To precipitate proteins, add two volumes of cold acetonitrile to the medium aliquot.

-

Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method to quantify the concentration of this compound.

-

A standard curve of this compound in the mobile phase should be prepared to accurately determine the concentration in the samples.

-

-

Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and calculate the half-life (t½) in the specific cell culture medium.

Protocol 2: In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro potency of this compound against purified or recombinant neprilysin.

Materials:

-

This compound

-

Recombinant human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a serial dilution of this compound in the assay buffer. Prepare a solution of the NEP enzyme and the fluorogenic substrate in the assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the NEP enzyme solution.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time in kinetic mode. The rate of increase in fluorescence is proportional to NEP activity.

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Assay for Measuring Neprilysin Substrate Accumulation (Substance P)

This protocol provides a framework for assessing the cellular activity of this compound by measuring the accumulation of a neprilysin substrate, Substance P, in the cell culture supernatant.

Materials:

-

Cell line expressing Neprilysin (e.g., SH-SY5Y neuroblastoma cells)

-

This compound

-

Substance P

-

Cell culture medium (e.g., DMEM or RPMI-1640) and supplements

-

Substance P ELISA kit

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Seed the neprilysin-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour).

-

Add a known concentration of Substance P to the wells and incubate for a specific time (e.g., 2-4 hours) at 37°C.

-

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Substance P Quantification:

-

Quantify the concentration of Substance P in the collected supernatants using a commercially available Substance P ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the concentration of Substance P against the concentration of this compound. An increase in Substance P concentration with increasing this compound concentration indicates inhibition of neprilysin activity.

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and general experimental workflows can aid in understanding its mechanism of action and in experimental design.

Neprilysin Signaling Pathway

Neprilysin is a cell-surface peptidase that degrades and inactivates several bioactive peptides, thereby terminating their signaling. This compound inhibits this activity, leading to an accumulation of these peptides and potentiation of their downstream effects.

Downstream Signaling of Substance P (NK1 Receptor)

The accumulation of Substance P due to neprilysin inhibition leads to the activation of its primary receptor, the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This triggers various downstream signaling cascades.

Downstream Signaling of Bradykinin (B2 Receptor)

Similarly, the accumulation of bradykinin leads to the activation of the Bradykinin B2 Receptor, another G-protein coupled receptor, initiating a distinct set of intracellular signals.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for conducting in vitro studies with this compound, from initial preparation to data analysis.

References

- 1. Enkephalinase-blocking agent this compound affects cell growth and differentiation in long term culture of mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Enkephalinase Inhibitor Thiorphan and its Controversial Role in Potentiating Morphine-Induced Analgesia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The potentiation of morphine's analgesic effects is a significant area of research aimed at improving pain management while minimizing adverse effects. Thiorphan, an inhibitor of the enkephalin-degrading enzyme neprilysin (enkephalinase), has been investigated for its potential to enhance morphine-induced analgesia by increasing the bioavailability of endogenous enkephalins. This technical guide provides a comprehensive overview of the theoretical basis, experimental evidence, and underlying signaling pathways related to the interaction between this compound and morphine. While the synergistic potential is mechanistically plausible, the experimental evidence remains conflicting. This document summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling interactions to provide a thorough resource for researchers in pain therapeutics and drug development.

Introduction: The Rationale for Combining this compound and Morphine

Morphine, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of severe pain management. However, its clinical utility is often limited by side effects such as respiratory depression, tolerance, and dependence. Endogenous opioids, such as enkephalins, also play a crucial role in pain modulation by acting on opioid receptors, primarily delta (δ) and to a lesser extent, mu (µ) receptors.[1][2] Enkephalins are rapidly degraded by peptidases, most notably neprilysin (enkephalinase).[3]

This compound is a potent inhibitor of neprilysin, thereby preventing the breakdown of enkephalins and prolonging their analgesic action.[3] The primary hypothesis for the co-administration of this compound and morphine is that by increasing the levels of endogenous enkephalins, this compound could synergistically enhance the analgesic effect of morphine. This could potentially allow for lower doses of morphine to be used, thereby reducing its undesirable side effects. While some studies have explored this interaction, the results have been inconsistent, highlighting the complexity of opioid system pharmacology.

Mechanism of Action: Intersecting Signaling Pathways

The analgesic effects of both morphine and enkephalins are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Morphine and the µ-Opioid Receptor Signaling Pathway

Morphine primarily binds to MORs located on neuronal membranes in the central and peripheral nervous systems.[4] Activation of MORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.

Caption: Morphine's signaling pathway via the µ-opioid receptor.

This compound, Enkephalins, and Opioid Receptor Modulation

This compound itself does not directly act on opioid receptors. Its mechanism is to inhibit neprilysin, the enzyme responsible for the degradation of enkephalins.[3] This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their modulatory effects on pain transmission. Enkephalins can act on both δ- and µ-opioid receptors.

Caption: Mechanism of action of this compound in potentiating enkephalin signaling.

Experimental Evidence: A Conflicting Landscape

The potentiation of morphine-induced analgesia by this compound has been investigated in various animal models, primarily using the hot-plate and tail-flick tests. The results, however, have not been uniformly positive, leading to a debate about the synergistic potential of this drug combination.

Studies Reporting a Lack of Potentiation

Several key studies have failed to demonstrate a significant enhancement of morphine's analgesic effects by this compound. These findings challenge the initial hypothesis of a straightforward synergistic interaction.

| Study (Year) | Animal Model | Analgesic Assay | This compound Dose | Morphine Dose | Outcome |

| Chipkin et al. (1982)[5] | Rat | Tail-flick | 30 mg/kg, s.c. | Not specified | No effect on morphine-induced analgesia. |

| Tseng et al. (1990)[6] | Mouse | Tail-flick | 16 µg, i.t. | i.c.v. admin. | Potentiated β-endorphin but not morphine analgesia. |

| Kayser et al. (1983)[7] | Rat (normal and arthritic) | Vocalization Threshold | 5-15 mg/kg, i.v. | 0.1-1 mg/kg, i.v. | Morphine's effect was enhanced in arthritic rats, but this compound's was not. No synergistic effect was reported. |

Studies Suggesting Potential for Potentiation

In contrast, some research suggests that under certain conditions, enkephalinase inhibitors can enhance the analgesic effects of morphine. These studies often involve different experimental paradigms or related compounds.

| Study (Year) | Animal Model | Analgesic Assay | Enkephalinase Inhibitor | Morphine Dose | Outcome |

| Hachisu et al. (1982)[8] | Rat | Tail-flick | AHPA derivatives | Not specified | A close relationship was found between enkephalinase inhibition and enhancement of morphine analgesia for some derivatives. |

| Vaught & Takemori (1979)[9] | Mouse | Tail-flick | Leu-enkephalin | Not specified | Leu-enkephalin potentiated morphine-induced analgesia. |

Experimental Protocols

The following are generalized protocols for the two most common analgesic assays used in the cited studies.

Hot-Plate Test

This test measures the latency of a thermal pain response.

Caption: A typical workflow for the hot-plate analgesic assay.

Detailed Methodology:

-

Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Animal Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: Animals are divided into groups and administered this compound, morphine, the combination, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).

-

Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail-Flick Test

This assay measures the latency to withdraw the tail from a noxious thermal stimulus.

Detailed Methodology:

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Animal Acclimatization and Restraint: The animal is gently restrained, often in a specialized holder, with its tail exposed.

-

Baseline Measurement: The light beam is focused on a specific point on the tail, and the time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time is used to prevent burns.

-

Drug Administration: Similar to the hot-plate test, animals receive the test compounds or a vehicle.

-

Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

-

Data Analysis: The change in latency from baseline is calculated to determine the analgesic effect.

Discussion and Future Directions

The conflicting results regarding the potentiation of morphine-induced analgesia by this compound suggest a complex interaction that may be influenced by several factors:

-

Route of Administration: The differential effects observed with intrathecal versus systemic administration suggest that the site of action is critical. Potentiation may be more likely to occur at the spinal level where both enkephalinergic and opioidergic systems are densely co-located.

-

Pain Model: The type of pain stimulus (e.g., acute thermal, inflammatory, neuropathic) may influence the degree to which enkephalinergic systems are recruited and thus the potential for potentiation by this compound. The study by Kayser et al. (1983) hints at this, showing enhanced morphine efficacy in arthritic rats, a model of inflammatory pain.[7]

-

Opioid Receptor Subtype Specificity: Morphine is a strong agonist at MORs, while enkephalins have a higher affinity for DORs. The lack of potentiation in some studies could be due to the fact that the analgesic effect of morphine is predominantly mediated by MORs, and the increased enkephalin levels may not be sufficient to significantly enhance this MOR-driven analgesia, or may even induce competing effects through DORs.

Future research should focus on elucidating the specific conditions under which enkephalinase inhibitors can effectively potentiate morphine analgesia. This includes studies using a wider range of pain models, particularly chronic and neuropathic pain, and a more detailed investigation of the dose-response relationships and optimal timing of co-administration. Furthermore, exploring the role of specific opioid receptor subtypes in mediating the combined effects of morphine and this compound will be crucial for understanding the underlying mechanisms and for the rational design of novel combination therapies for pain.

Conclusion

While the inhibition of enkephalin degradation by this compound presents a theoretically sound strategy for enhancing opioid analgesia, the current body of experimental evidence does not uniformly support the potentiation of morphine's effects. The conflicting findings underscore the intricate nature of opioid pharmacology and the need for further research to delineate the precise conditions under which such a synergistic interaction can be reliably achieved. For drug development professionals, this highlights the importance of carefully considering the experimental model, route of administration, and specific opioid when investigating combination therapies involving enkephalinase inhibitors. A deeper understanding of these variables will be essential to unlock the full therapeutic potential of modulating the endogenous opioid system in concert with exogenous opioids for improved pain management.

References

- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrathecal administration of this compound, bestatin, desipramine and fluoxetine differentially potentiate the antinociceptive effects induced by beta-endorphin and morphine, administered intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analgesic effects of morphine, but not those of the enkephalinase inhibitor this compound, are enhanced in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between enhancement of morphine analgesia and inhibition of enkephalinase by 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opiate and peptide interaction: effect of enkephalins on morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Thiorphan Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural distinctions between the enantiomers of Thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. We delve into their stereospecific interactions with NEP and other enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Introduction to this compound and its Stereoisomerism

This compound, chemically known as (±)-N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)glycine, is a thiol-containing inhibitor of the zinc-metalloenzyme neutral endopeptidase.[1][2] NEP plays a crucial role in the inactivation of several peptide hormones, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[3][4] By inhibiting NEP, this compound potentiates the effects of these endogenous peptides, leading to various physiological responses, including analgesia and anti-diarrheal effects.[3][5][6]

The therapeutic potential of this compound is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the C-2 position of the mercaptomethyl-phenylpropyl moiety, giving rise to two enantiomers: (R)-Thiorphan and (S)-Thiorphan.[7] While these enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their pharmacological profiles.[8][9][10]

Comparative Inhibitory Activity of this compound Enantiomers

The primary pharmacological target of this compound is neutral endopeptidase. However, its enantiomers exhibit differential activity against other enzymes, most notably angiotensin-converting enzyme (ACE).

| Enzyme | Enantiomer | K_i_ (nM) | IC_50_ (nM) | Notes |

| Neutral Endopeptidase (NEP) | (R)-Thiorphan | 1.7 | 10 | The enantiomers are nearly equipotent in inhibiting NEP.[3][11] |

| (S)-Thiorphan | 2.2 | 10 | ||

| Angiotensin-Converting Enzyme (ACE) | (R)-Thiorphan | 4800 | - | The (S)-isomer is significantly more potent against ACE.[11] |

| (S)-Thiorphan | 110 | - | This highlights the stereospecificity of ACE inhibition by this compound. | |

| Thermolysin | (R)-Thiorphan | 13,000 | - | Both enantiomers are weak inhibitors of thermolysin.[11] |

| (S)-Thiorphan | 6,000 | - |

Structural Basis of Enantiomeric Discrimination

The subtle yet critical differences in the spatial arrangement of the functional groups of (R)- and (S)-Thiorphan dictate their interaction with the active sites of target enzymes.

Interaction with Neutral Endopeptidase (NEP)

Both enantiomers of this compound are potent inhibitors of NEP, suggesting that the active site of NEP can accommodate both configurations without a significant loss of affinity.[2][11] The key interactions involve the thiol group coordinating with the zinc ion in the active site, and the carboxyl and carbonyl groups forming hydrogen bonds with amino acid residues.[1] Computer modeling and crystallographic studies of related inhibitors bound to thermolysin, a bacterial analogue of NEP, have shown that the enzyme's active site can recognize retro-amide bonds as well as standard amide bonds, which may contribute to the similar inhibitory potency of the this compound enantiomers against NEP.[1][12]

Interaction with Angiotensin-Converting Enzyme (ACE)

In contrast to NEP, ACE exhibits a strong preference for the (S)-enantiomer of this compound.[11] This pronounced stereoselectivity suggests that the active site of ACE has stricter conformational requirements for inhibitor binding. The precise structural basis for this discrimination lies in the specific arrangement of binding pockets and hydrogen bond donors/acceptors within the ACE active site, which favors the spatial orientation of the functional groups in the (S)-isomer.

Experimental Protocols

Asymmetric Synthesis of this compound Enantiomers

A stereospecific synthesis is required to obtain enantiomerically pure (R)- and (S)-Thiorphan.[13] A common approach involves the use of chiral auxiliaries to control the stereochemistry of the key carbon-carbon bond formation step.

Methodology:

-

Chiral Auxiliary Acylation: A chiral oxazolidinone is acylated with 3-phenylpropionyl chloride to form a chiral N-acyloxazolidinone.

-

Asymmetric Alkylation: The enolate of the N-acyloxazolidinone is generated using a strong base (e.g., sodium hexamethyldisilazide) and then alkylated with a thiol-protected electrophile (e.g., S-(trityl)thiomethyl iodide). The chiral auxiliary directs the alkylation to occur from a specific face, leading to a high diastereomeric excess of the desired product.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroperoxide, to yield the corresponding carboxylic acid.

-

Amide Coupling: The resulting chiral carboxylic acid is coupled with glycine methyl ester using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide/hydroxybenzotriazole).

-

Deprotection: The thiol protecting group (e.g., trityl) is removed under acidic conditions, and the methyl ester is hydrolyzed to yield the final (R)- or (S)-Thiorphan enantiomer.

-

Purification and Characterization: The final product is purified by chromatography (e.g., HPLC), and its enantiomeric purity is determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.[14][15]

In Vitro NEP and ACE Inhibition Assay

The inhibitory potency of each this compound enantiomer is determined by measuring the reduction in the enzymatic activity of NEP or ACE in the presence of the inhibitor.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human NEP or ACE is used. A fluorogenic substrate, such as N-Dansyl-D-Ala-Gly-pNO2-Phe-Gly for NEP, is prepared in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: Serial dilutions of the (R)- and (S)-Thiorphan enantiomers are prepared in the assay buffer.

-

Assay Procedure:

-

The enzyme, inhibitor, and buffer are pre-incubated at 37°C.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence (or absorbance) is measured kinetically over time using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[16] The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

X-ray Crystallography of Inhibitor-Enzyme Complexes

To elucidate the precise binding mode of the this compound enantiomers, co-crystallization with the target enzyme or a suitable analogue like thermolysin is performed.[1][17]

Methodology:

-

Protein Expression and Purification: The target enzyme (e.g., thermolysin) is expressed and purified to homogeneity.

-

Co-crystallization: The purified enzyme is mixed with a molar excess of the this compound enantiomer and subjected to crystallization screening using various precipitants, buffers, and temperatures.

-

Data Collection and Processing: X-ray diffraction data are collected from a suitable crystal at a synchrotron source. The data are processed to determine the space group and unit cell dimensions.[18][19]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of the enzyme as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to obtain the final atomic coordinates.

NMR Spectroscopy for Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of the this compound enantiomers.[14][20]

Methodology:

-

Sample Preparation: The purified this compound enantiomer is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube. This agent forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

-

1H NMR Analysis: The 1H NMR spectrum is acquired. The chemical shifts of specific protons, particularly those near the chiral center, will differ between the two diastereomeric complexes, allowing for the identification and quantification of each enantiomer.

Signaling Pathways and Biological Implications

This compound's inhibition of NEP has significant downstream effects on various signaling pathways by increasing the local concentrations of NEP substrates.

Enkephalin Signaling Pathway

NEP is a key enzyme in the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception. By inhibiting NEP, this compound increases the availability of enkephalins to bind to and activate opioid receptors, leading to an analgesic effect.[3][5]

Caption: Enkephalin signaling pathway and the inhibitory action of this compound on NEP.

NEP and IGF-IR-Akt Signaling

NEP can also modulate cell survival pathways. For instance, it inactivates neuropeptides like endothelin-1 (ET-1) and bombesin.[21] These neuropeptides can transactivate the insulin-like growth factor-1 receptor (IGF-IR), leading to the activation of the pro-survival Akt signaling pathway.[22] By degrading these neuropeptides, NEP can inhibit this cross-communication. This compound, by inhibiting NEP, can therefore indirectly promote cell survival signals in certain contexts.

Caption: NEP's role in modulating the IGF-IR-Akt cell survival pathway.

Experimental Workflow for Enantiomer Analysis

A logical workflow is essential for the comprehensive analysis of this compound enantiomers, from synthesis to biological evaluation.

Caption: Logical workflow for the synthesis and analysis of this compound enantiomers.

Conclusion

The enantiomers of this compound, while structurally similar, exhibit distinct pharmacological profiles. Their near-equipotent inhibition of NEP contrasts sharply with the stereoselective inhibition of ACE by the (S)-enantiomer. This divergence underscores the importance of stereochemistry in drug design and development. A thorough understanding of the structural and functional differences between enantiomers, achieved through rigorous experimental evaluation as outlined in this guide, is paramount for the development of more selective and efficacious therapeutics targeting neutral endopeptidase and related enzymes.

References

- 1. This compound and retro-thiorphan display equivalent interactions when bound to crystalline thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 4. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]

- 5. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Enantiomers of this compound and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between the inhibitory potencies of this compound and retrothis compound enantiomers on thermolysin and neutral endopeptidase 24.11 and their interactions with the thermolysin active site by computer modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1H NMR configurational correlation for retro-inverso dipeptides: application to the determination of the absolute configuration of "enkephalinase" inhibitors. Relationships between stereochemistry and enzyme recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification and proportion of the enantiomers of the antihypertensive drug chlortalidone in its Form II by high quality single-crystal X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

The Biological Impact of Thiorphan: A Technical Guide to Affected Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase also known as enkephalinase.[1][2] By preventing the degradation of a variety of endogenous peptides, this compound administration triggers a cascade of effects across multiple biological pathways. This technical guide provides an in-depth exploration of these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling mechanisms. The primary pathways influenced by this compound include the natriuretic peptide system, enkephalinergic signaling, and tachykinin pathways, with significant implications for cardiovascular, renal, neurological, and gastrointestinal functions.

Core Mechanism of Action: Neprilysin Inhibition

This compound exerts its pharmacological effects by selectively and reversibly inhibiting neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the kidneys, vascular endothelium, and the central nervous system.[3][4] NEP is responsible for the breakdown of numerous bioactive peptides.[4] this compound's inhibition of NEP leads to an accumulation of these peptides, thereby potentiating their physiological effects.[1]

Quantitative Data on Neprilysin Inhibition

The inhibitory potency of this compound on neprilysin has been quantified in various studies. This data is crucial for understanding its pharmacological profile.

| Parameter | Value | Species/Tissue | Reference |

| Ki (Inhibition Constant) | 4.7 nM | Neprilysin | [2] |

| Ki (retro-Thiorphan) | 2.3 nM | Neprilysin | [2] |

| Ki (vs. ACE) | > 10 µM (for retro-Thiorphan) | Angiotensin-Converting Enzyme | [2] |

Major Biological Pathways Affected by this compound

The Natriuretic Peptide System

Neprilysin is a key enzyme in the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[5] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced activation of their signaling pathways.

The binding of ANP to its receptor, natriuretic peptide receptor-A (NPR-A), a guanylate cyclase-linked receptor, stimulates the conversion of GTP to cyclic guanosine monophosphate (cGMP).[6][7] Elevated intracellular cGMP levels mediate a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure and volume.[6][8]

Caption: this compound inhibits NEP, increasing ANP levels and cGMP-mediated effects.

Studies in animal models have demonstrated the tangible effects of this compound on renal parameters.

| Parameter | Condition | Change with this compound | Reference |

| Urinary Sodium Excretion | Cirrhotic rats | Significantly increased | [3][9] |

| Glomerular Filtration Rate (GFR) | Cirrhotic rats | No significant change | [3][9] |

| Plasma ANP Levels | Volume-expanded rats | Markedly enhanced and prolonged rise (+214%) | [10] |

| Urinary cGMP Excretion | Cirrhotic rats (renal medulla) | Significantly increased | [3][9] |

Enkephalinergic Signaling

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and emotional regulation.[11] Neprilysin is a primary enzyme responsible for their degradation.[12] this compound, by inhibiting NEP, increases the availability of enkephalins in the synaptic cleft, thereby enhancing their analgesic and other central nervous system effects.[13][14]

Enkephalins bind to opioid receptors, primarily the delta-opioid receptor (DOPr) and the mu-opioid receptor (MOPr), which are G-protein coupled receptors.[11][15] This binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[11] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening pain signals.[11]

Caption: this compound enhances enkephalin signaling, leading to reduced neuronal excitability.

Tachykinin (Substance P) Pathway

Substance P, a member of the tachykinin family of neuropeptides, is involved in pain transmission, neurogenic inflammation, and various other physiological processes.[16][17] Neprilysin contributes to the degradation of Substance P.[3] Consequently, this compound administration can potentiate the effects of Substance P by increasing its local concentrations.[18]

Substance P primarily acts through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[16][19] Activation of NK1R stimulates downstream signaling pathways, including the activation of phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] This can result in increased intracellular calcium and activation of protein kinase C, influencing a variety of cellular responses.[16]

Caption: this compound potentiates Substance P signaling via the NK1 receptor.

Experimental Protocols

In Vivo Hemodynamic and Renal Function Assessment in Rats

This protocol outlines a method to assess the effects of this compound on cardiovascular and renal parameters, as described in studies on cirrhotic rats.[3][9]

Caption: Workflow for assessing this compound's in vivo hemodynamic and renal effects.

Methodology:

-

Animal Preparation: Anesthetize Sprague-Dawley rats and surgically place catheters in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for infusions).

-

Baseline Measurements:

-

Begin a continuous intravenous infusion of ³H-inulin for the measurement of Glomerular Filtration Rate (GFR).[3]

-

After a stabilization period, inject a suspension of radiolabeled microspheres into the left ventricle to measure cardiac output and regional blood flow.

-

Collect urine over a timed period to measure volume and sodium concentration.

-

Collect a baseline blood sample.

-

-

This compound Administration: Administer this compound intravenously, typically as a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose, then 0.1 mg/kg/min for 30 minutes).[3][9]

-

Post-Treatment Measurements:

-

Inject a second set of differently labeled microspheres.

-

Perform a second timed urine collection.

-

Collect a second blood sample.

-

-

Analysis:

-

Determine GFR by measuring ³H-inulin clearance.

-

Calculate hemodynamic parameters from the distribution of radiolabeled microspheres.

-

Analyze urine and plasma samples for electrolyte concentrations and levels of relevant peptides (e.g., ANP) and second messengers (e.g., cGMP) using appropriate assay kits (e.g., ELISA, RIA).

-

Plasma Sample Preparation for this compound Analysis

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. Due to its reactive thiol group, specific sample preparation is required.[20]

Protocol for Protein Precipitation (PP):

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at approximately 1000-2000 x g for 10 minutes at 4°C to separate the plasma.

-

Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis by LC-MS/MS.

Conclusion

This compound administration profoundly impacts several key biological pathways through its primary action as a neprilysin inhibitor. The potentiation of the natriuretic peptide, enkephalinergic, and tachykinin systems underlies its therapeutic applications, including its use as an antidiarrheal agent and its potential in other conditions. Understanding the intricate signaling cascades and the quantitative effects on physiological parameters is paramount for researchers and clinicians working to harness the therapeutic potential of neprilysin inhibition. The experimental protocols provided herein offer a framework for the continued investigation of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 9. Effects of the neutral endopeptidase inhibitor this compound on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced natriuresis in volume-expanded rats: roles of endogenous atrial natriuretic factor and kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 14. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Substance P - Wikipedia [en.wikipedia.org]

- 18. Effect of this compound on tachykinin-induced potentiation of nerve-mediated contractions of the rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the In Vivo and In Vitro Effects of Thiorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. By preventing the degradation of endogenous enkephalins and other peptides, this compound exerts a range of pharmacological effects. This technical guide provides an in-depth comparison of the in vivo and in vitro activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Neprilysin Inhibition

This compound's primary mechanism of action is the competitive and reversible inhibition of neprilysin, a zinc-dependent metalloprotease.[1] Neprilysin is responsible for the breakdown of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation.[2][3] By inhibiting neprilysin, this compound increases the local concentration and prolongs the action of these peptides, leading to its observed pharmacological effects.[2][4]

dot

Caption: Mechanism of action of this compound.

Quantitative In Vitro Data

The in vitro potency of this compound is primarily determined by its ability to inhibit neprilysin activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | ~1.8 - 6.9 nM | Mouse brain, Striatal membranes | Various | [5][6][7] |

| Ki | ~2.3 - 4.7 nM | Neprilysin | N/A | [1] |

| Isomer Potency | R and S isomers are equipotent as NEP inhibitors | Rat brain "enkephalinase A" | N/A | [8] |

| Selectivity | Weakly inhibits Angiotensin-Converting Enzyme (ACE) at higher concentrations (Ki ≈ 150 nM) | ACE | N/A | [1] |

Detailed In Vitro Experimental Protocol: Neprilysin Inhibition Assay

This protocol describes a representative fluorometric assay for determining the inhibitory activity of this compound on neprilysin.

Objective: To quantify the IC50 of this compound for neprilysin.

Materials:

-

Recombinant human neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 µM ZnSO4, 0.01% Tween-20, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

384-well black opaque plates

-

Fluorometric plate reader (λex = 330 nm / λem = 430 nm)[9]

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve a range of final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant neprilysin in Assay Buffer to a concentration that results in a linear rate of substrate cleavage over the measurement period.

-

Assay Reaction:

-

Add 25 µL of the this compound dilutions (or vehicle control) to the wells of the 384-well plate.

-

Add 25 µL of the diluted neprilysin solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the fluorogenic NEP substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or near its Km value.

-

-

Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each this compound concentration.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

dot

Caption: Experimental workflow for in vitro NEP inhibition assay.

Quantitative In Vivo Data

The in vivo effects of this compound are diverse, reflecting the widespread distribution of neprilysin and its substrates. The primary application of its prodrug, racecadotril, is as an antidiarrheal, but it also exhibits analgesic and other physiological effects.

| Effect | Animal Model | Assay | Effective Dose (this compound/Racecadotril) | Outcome | Reference |

| Analgesia | Mouse | Acetic Acid Writhing Test | 30-300 mg/kg (this compound, i.p.) | Dose-dependent reduction in writhing | [10] |

| Analgesia | Mouse | Hot Plate Test | 300 mg/kg (this compound, i.p.) | Significant increase in jump latency | [11] |

| Analgesia | Rat | Tail-Flick Test | 30 mg/kg (this compound, s.c.) | Potentiation of enkephalinamide-induced analgesia | [12] |

| Antidiarrheal | Dog | Cholera Toxin-induced Secretion | 10 mg/kg (Racecadotril, p.o.) | Significant decrease in water and electrolyte hypersecretion | [13] |

| CNS Penetration | Mouse | Brain Homogenate Analysis | 300 mg/kg (this compound, i.p.) | Peak brain concentration of 18.2 ± 2.4 nmol/g at 30 min | [10] |

| Enkephalin Metabolism | Mouse | Brain Homogenate Analysis | 300 mg/kg (this compound, i.p.) | Tyr-Gly-Gly levels reduced to 21.5% of control at 30 min | [10] |

Pharmacokinetics (of Racecadotril): Racecadotril is rapidly absorbed and converted to its active metabolite, this compound.[4] Peak plasma levels of this compound are typically reached within 60 minutes of oral administration of racecadotril.[4] The elimination half-life of this compound is approximately 3 hours.[14]

Detailed In Vivo Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

Objective: To assess the peripheral analgesic activity of this compound.

Principle: Intraperitoneal injection of a mild irritant like acetic acid causes visceral pain, which manifests as a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the frequency of these writhes.[2][15]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Acetic acid solution (0.6-1% in saline)

-

Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatization and Grouping: Acclimatize mice to the laboratory for at least one week. Randomly assign mice to treatment groups (vehicle control, positive control e.g., indomethacin, and this compound dose groups), with n=6-10 animals per group.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.). A pre-treatment time of 30-60 minutes is typical to allow for drug absorption and distribution.

-

Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period, typically 10-20 minutes.[2][16]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of this compound.

Principle: This test measures the latency of a mouse's response to a thermal stimulus. An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[14][17]

Materials:

-

Male mice (20-25 g)

-

Hot plate apparatus with adjustable temperature

-

This compound

-

Vehicle

-

Animal enclosure

-

Stopwatch

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[11][17]

-

Baseline Latency: Place each mouse individually on the hot plate and measure the baseline latency to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle to the respective groups.

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency again.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies for each animal and across treatment groups. An increase in latency indicates analgesia.

dot

Caption: Experimental workflow for an in vivo analgesia assay.

Conclusion: Bridging In Vitro Potency and In Vivo Efficacy

This compound is a potent inhibitor of neprilysin in vitro, with nanomolar IC50 and Ki values. This high intrinsic activity translates to a range of in vivo effects, most notably analgesia and intestinal antisecretory actions. The in vivo efficacy is dependent on pharmacokinetic factors, such as the rapid conversion from its prodrug racecadotril and its ability to reach target tissues. While this compound itself has limited ability to cross the blood-brain barrier, centrally-mediated effects can be observed upon direct administration or with high systemic doses.[4][10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other neprilysin inhibitors. The clear correlation between its in vitro mechanism—the inhibition of enkephalin degradation—and its in vivo physiological effects underscores the importance of this pathway in pain and secretion modulation.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Background [frontiersin.org]

- 8. This compound and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Relationship between enkephalinase inhibition of this compound in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]

- 11. This compound potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiation of [D-ala2]enkephalinamide analgesia in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hot plate test [panlab.com]

- 15. benchchem.com [benchchem.com]

- 16. saspublishers.com [saspublishers.com]

- 17. meliordiscovery.com [meliordiscovery.com]

Thiorphan: A Technical Guide to a Pioneering Enkephalinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research and seminal literature surrounding Thiorphan, a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This compound's development marked a significant milestone in the understanding of the endogenous opioid system and has led to clinically important therapies. This document details its mechanism of action, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction and Seminal Discoveries

The journey of this compound began with the quest to understand the rapid inactivation of endogenous opioid peptides, the enkephalins. In 1980, a pivotal paper published in Nature by Roques et al. described the design and synthesis of this compound, (DL-3-mercapto-2-benzylpropanoyl)-glycine, the first potent and specific inhibitor of enkephalinase.[1] This enzyme, a dipeptidyl carboxypeptidase, is responsible for cleaving the Gly3-Phe4 bond of enkephalins, thus terminating their analgesic and other physiological effects.[1] The researchers demonstrated that this compound could protect enkephalins from degradation in vitro at nanomolar concentrations and exhibited antinociceptive activity in vivo, which was blockable by the opioid antagonist naloxone.[1]